molecular formula C24H52ClP B087628 Dodecyltributylphosphonium chloride CAS No. 13497-50-2

Dodecyltributylphosphonium chloride

Cat. No.: B087628
CAS No.: 13497-50-2
M. Wt: 407.1 g/mol
InChI Key: UJHVZVXYELCZLX-UHFFFAOYSA-M
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Description

Dodecyltributylphosphonium chloride is a quaternary phosphonium salt with the chemical formula C24H52ClP. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltributylphosphonium chloride can be synthesized through the reaction of tributylphosphine with dodecyl chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation of the phosphine. The reaction is exothermic and is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through processes such as crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dodecyltributylphosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecyltributylphosphonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dodecyltributylphosphonium chloride exerts its effects involves its interaction with cell membranes. It can disrupt the lipid bilayer, leading to increased membrane permeability. This disruption can cause cell lysis or interfere with cellular processes, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyltributylphosphonium chloride is unique due to its specific combination of a long alkyl chain and a phosphonium center, which imparts distinct physical and chemical properties. Its ability to disrupt cell membranes and its stability under various conditions make it particularly useful in both research and industrial applications .

Properties

IUPAC Name

tributyl(dodecyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52P.ClH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHVZVXYELCZLX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894936
Record name Tributyldodecylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13497-50-2
Record name Dodecyltributylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC41950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyldodecylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DODECYLTRIBUTYLPHOSPHONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FQ4T2HLQY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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